![molecular formula C13H12N4O2 B12347087 Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate](/img/structure/B12347087.png)
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a synthetic organic compound that features an indazole moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which combines an indazole ring with a cyano group and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate typically involves the reaction of 1H-indazole-3-amine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indazole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers, due to its versatile chemical structure.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The cyano group and ester functionality also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate can be compared with other indazole derivatives, such as:
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate: Similar in structure but with an indole ring instead of an indazole ring, showing different biological activities.
1H-indazole-3-carboxylic acid: Lacks the cyano and ester groups, resulting in different chemical reactivity and applications.
2-phenyl-1H-indazole: Another indazole derivative with a phenyl group, used in different therapeutic areas.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C13H12N4O2 |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8+ |
InChI-Schlüssel |
VRJCKTVRFLEWSL-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/NC1=NNC2=CC=CC=C21)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)

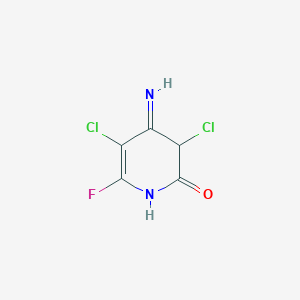
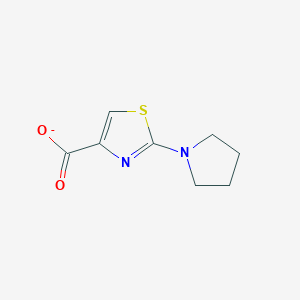
![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
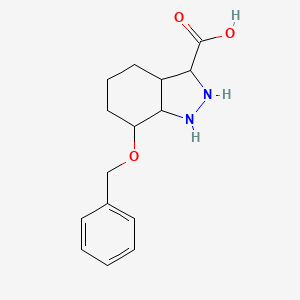

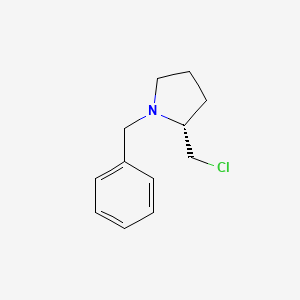
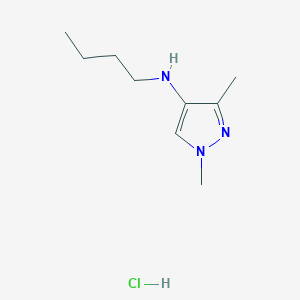
![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)
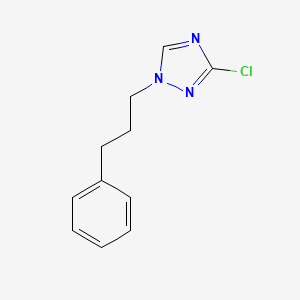
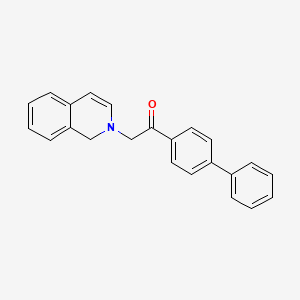
![methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12347097.png)
![Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12347101.png)
